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molecular formula C8H10N2O3 B8759845 Methyl 5-methoxy-3-methylpyrazine-2-carboxylate

Methyl 5-methoxy-3-methylpyrazine-2-carboxylate

Cat. No. B8759845
M. Wt: 182.18 g/mol
InChI Key: GHOSQYZAQROSOP-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a mixture of methyl 6-chloro-5-methoxy-3-methylpyrazine-2-carboxylate (6.5 g, 30.0 mmol) and palladium, 10% wt. on activated carbon (3.19 g, 3.00 mmol) in a 500 mL flask under nitrogen, was added acetone (200 mL) carefully. The flask was cooled to 0° C. and triethylamine (30 mL, 216 mmol) was added followed by formic acid (96%) (5.66 mL, 150 mmol) dropwise. The suspension was warmed to room temperature with stirring and then heated at 40° C. for 1 h. The reaction mixture was concentrated, diluted with saturated sodium hydrogenocarbonate solution and extracted with DCM. The organic layer was dried and concentrated. The crude product was purified by ISCO column chromatography using 0-20% EtOAc in DCM to give methyl 5-methoxy-3-methylpyrazine-2-carboxylate (5.2 g, 95% yield). 1H NMR (300 MHz, CDCl3) δ ppm 8.11 (1H, s), 4.02 (3H, s), 3.97 (3H, s), 2.80 (3H, s)
Name
methyl 6-chloro-5-methoxy-3-methylpyrazine-2-carboxylate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
5.66 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([CH3:12])=[N:4][C:3]=1[O:13][CH3:14].C(N(CC)CC)C.C(O)=O>[Pd].CC(C)=O>[CH3:14][O:13][C:3]1[N:4]=[C:5]([CH3:12])[C:6]([C:8]([O:10][CH3:11])=[O:9])=[N:7][CH:2]=1

Inputs

Step One
Name
methyl 6-chloro-5-methoxy-3-methylpyrazine-2-carboxylate
Quantity
6.5 g
Type
reactant
Smiles
ClC1=C(N=C(C(=N1)C(=O)OC)C)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.66 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated at 40° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with saturated sodium hydrogenocarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by ISCO column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1N=C(C(=NC1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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